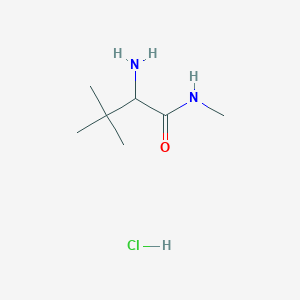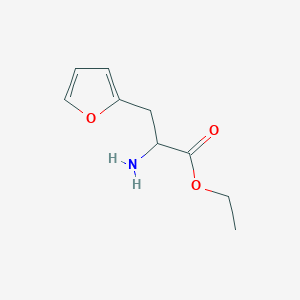
3-Difluoromethyl-5-(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound that features both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using appropriate reagents to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The difluoromethyl and trifluoromethyl groups can participate in addition reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated groups on biological activity.
Industry: The compound is used in the production of materials with unique properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Trifluorobenzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
- 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H4ClF5O2S |
|---|---|
Peso molecular |
294.63 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
Clave InChI |
IODKYNJAYBPHHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13574538.png)
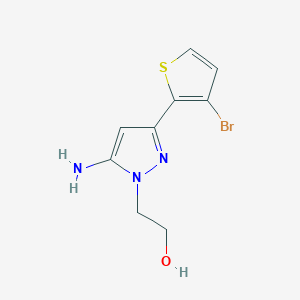
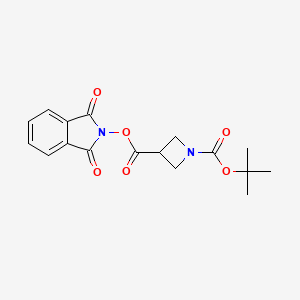
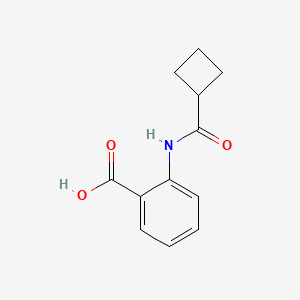
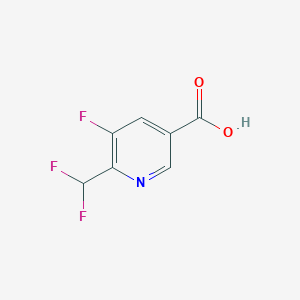

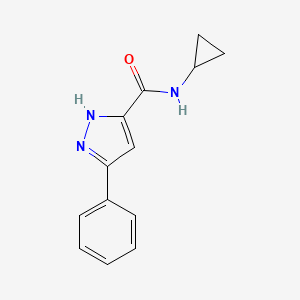
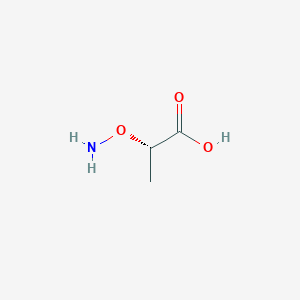
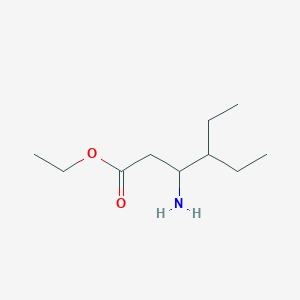
![3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)
